2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound is characterized by a unique structure that combines a triazole ring with hydrazide functionality, which may confer various biological activities.
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and antibacterial properties. It is classified as a hydrazone due to the presence of the hydrazide moiety. The molecular formula is with a molecular weight of approximately 411.48 g/mol .
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves several key steps:
These reactions often require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity .
The molecular structure of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can be represented using various chemical notation systems:
CCn1c(SCC(N/N=C/c(cc2)cc(OC)c2O)=O)nnc1-c1ccccc1This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring modifications that could enhance the pharmacological profile of this compound .
The mechanism of action for compounds like 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is often linked to their ability to interact with specific biological targets:
The physical properties include:
Key chemical properties include:
The logP value (2.897) suggests moderate lipophilicity, which is favorable for membrane permeability .
The compound has potential applications in several fields:
Research into this compound could yield significant insights into new therapeutic strategies against various diseases .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8